![molecular formula C13H13BrN2O2 B4859097 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B4859097.png)
6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
Overview
Description
6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.
Alkylation: Addition of the ethyl group at the 3rd position.
Allylation: Introduction of the prop-2-en-1-yl group at the 1st position.
Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 6-substituted quinazolines.
Scientific Research Applications
Pharmacological Applications
1. NHE-1 Inhibition
One of the prominent applications of quinazoline derivatives, including 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, is their role as inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a validated drug target for managing cardiovascular and ocular diseases due to its cytoprotective and anti-inflammatory properties. Studies have shown that modifications to the quinazoline structure can enhance NHE-1 inhibitory activity, with lead compounds demonstrating nanomolar potency .
2. Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects. Certain derivatives have shown superior activity compared to acetylsalicylic acid (aspirin) in preventing ADP-induced platelet aggregation. This activity is particularly relevant for cardiovascular disease management, where platelet aggregation plays a critical role in thrombus formation .
3. Antiglycation Properties
6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives exhibit antiglycation properties, which are beneficial in conditions such as diabetes mellitus. They prevent the formation of advanced glycation end-products (AGEs), contributing to their protective effects against diabetic complications .
4. Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications in quinazoline can enhance efficacy against resistant strains of bacteria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives typically involves alkylation reactions followed by guanidine conjugation. The structure–activity relationship studies reveal that certain substituents on the quinazoline ring significantly influence biological activity. For instance, bulky substituents at specific positions can enhance NHE-1 inhibition and antiplatelet activity .
Case Studies
Case Study 1: Inhibition of NHE-1
A study demonstrated that derivatives of quinazoline modified with acylguanidine showed substantial inhibition of NHE-1 in cellular models. Compounds such as 6b exhibited effective reduction in intraocular pressure in rat models and were also evaluated for their anti-inflammatory properties .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of substituted quinazolines against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed potent antibacterial activity with minimal resistance development .
Comparative Data Table
Property | 6-Bromo Derivative | Reference Compound | Activity Level |
---|---|---|---|
NHE-1 Inhibition | High | Rimeporide | Comparable |
Antiplatelet Activity | Superior | Aspirin | Exceeds |
Antiglycation Potential | Moderate | Metformin | Effective |
Antimicrobial Activity | Significant | Vancomycin | Effective |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolines can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- 6-fluoro-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- 6-methyl-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom at the 6th position may confer unique chemical reactivity and biological activity compared to other halogenated or alkylated quinazolines.
Biological Activity
6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 269.1 g/mol. Its structure features a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazoline ring, along with a prop-2-en-1-yl substituent.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of quinazoline derivatives, including this compound. The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Microbial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
6-Bromo Compound | Staphylococcus aureus | 12 | 70 |
6-Bromo Compound | Escherichia coli | 15 | 65 |
6-Bromo Compound | Candida albicans | 11 | 80 |
These results indicate that the compound's structural modifications enhance its bioactivity compared to standard antibiotics like ampicillin and vancomycin .
2. NHE-1 Inhibition
The compound has been identified as a novel inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in cardiovascular and ocular diseases. The lead compounds derived from quinazoline structures showed activity in the nanomolar range.
Compound | NHE-1 Inhibition (IC50 µM) |
---|---|
6b | <0.05 |
3e | <0.05 |
Rimeporide | ~0.1 |
Compounds like 3e and 6b not only inhibited NHE-1 but also demonstrated anti-inflammatory properties by reducing macrophage activation induced by lipopolysaccharides (LPS) .
3. Anticancer Activity
Research has shown that certain derivatives of quinazoline can act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are critical targets in cancer therapy.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4b | HCT-116 (Colorectal) | 0.052 |
Cabozantinib | HCT-116 (Colorectal) | ~0.06 |
Compounds like 4b exhibited higher cytotoxicity against cancer cell lines than cabozantinib while showing lower toxicity to normal cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The inhibition of NHE-1 leads to decreased intracellular sodium levels, affecting various cellular processes.
- Antibacterial Mechanism: The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV, disrupting bacterial DNA replication .
Case Studies
A study conducted on the effects of the compound on intraocular pressure in rat models demonstrated that it significantly reduced pressure levels comparable to existing treatments for glaucoma.
Properties
IUPAC Name |
6-bromo-3-ethyl-1-prop-2-enylquinazoline-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-7-16-11-6-5-9(14)8-10(11)12(17)15(4-2)13(16)18/h3,5-6,8H,1,4,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFKCKBQTWJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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